3,4-dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide 3,4-dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946209-86-5
VCID: VC11891070
InChI: InChI=1S/C20H26N2O4S/c1-22-12-4-5-16-13-15(6-8-18(16)22)10-11-21-27(23,24)17-7-9-19(25-2)20(14-17)26-3/h6-9,13-14,21H,4-5,10-12H2,1-3H3
SMILES: CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C20H26N2O4S
Molecular Weight: 390.5 g/mol

3,4-dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide

CAS No.: 946209-86-5

Cat. No.: VC11891070

Molecular Formula: C20H26N2O4S

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide - 946209-86-5

Specification

CAS No. 946209-86-5
Molecular Formula C20H26N2O4S
Molecular Weight 390.5 g/mol
IUPAC Name 3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C20H26N2O4S/c1-22-12-4-5-16-13-15(6-8-18(16)22)10-11-21-27(23,24)17-7-9-19(25-2)20(14-17)26-3/h6-9,13-14,21H,4-5,10-12H2,1-3H3
Standard InChI Key CSMDFSIQQIMZDM-UHFFFAOYSA-N
SMILES CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Canonical SMILES CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC

Introduction

Synthesis Pathways

The synthesis of this compound likely involves multiple steps:

  • Preparation of the sulfonamide core:

    • Starting with 3,4-dimethoxybenzenesulfonyl chloride as a precursor.

    • Reaction with an appropriate amine (e.g., ethylamine) under basic conditions to form the sulfonamide.

  • Quinoline derivative attachment:

    • The tetrahydroquinoline moiety can be synthesized through catalytic hydrogenation of quinoline or via Povarov reaction (a cycloaddition involving aniline derivatives and aldehydes).

    • Coupling the quinoline derivative to the ethylamine linker through reductive amination or similar methods.

  • Final assembly:

    • The ethyl-linked quinoline derivative is reacted with the sulfonamide intermediate to yield the final compound.

Pharmacological Activity

Sulfonamides are known for their broad spectrum of biological activities:

  • Antibacterial Properties: Sulfonamides inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis in bacteria.

  • Anticancer Potential: Similar compounds have shown cytotoxic effects against various cancer cell lines by targeting enzymes or DNA replication pathways .

  • Enzyme Inhibition: The aromatic sulfonamide group is a common pharmacophore in carbonic anhydrase inhibitors used for glaucoma and other conditions.

Given its structural similarity to bioactive sulfonamides, this compound may exhibit similar activities.

Research Applications

The compound's unique structure makes it a potential candidate for:

  • Structure–activity relationship (SAR) studies.

  • Molecular docking experiments to predict binding affinities with biological targets.

  • Development of new derivatives with improved pharmacokinetics or potency.

Table 2: Spectroscopic Characteristics

Based on similar compounds:

TechniqueKey Features
NMR (¹H)Aromatic protons (~7–8 ppm); methoxy signals (~3–4 ppm); aliphatic protons (~1–3 ppm).
IRSulfonamide stretch (~1350–1150 cm⁻¹); aromatic C-H (~3000 cm⁻¹).
Mass SpecPeak corresponding to molecular ion at m/z ~364.

Future Research

  • Biological Testing: Evaluate antibacterial, anticancer, or enzyme inhibition activity through in vitro assays.

  • Derivatization: Modify functional groups to enhance solubility or target specificity.

  • Computational Studies: Perform molecular docking and QSAR modeling to predict interactions with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator